Methyltrioctylammonium trifluoroacetate
Overview
Description
Methyltrioctylammonium trifluoroacetate is an ionic liquid with the chemical formula C27H54F3NO2 and a molecular weight of 481.7184 g/mol . This compound is known for its unique properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Methyltrioctylammonium trifluoroacetate can be synthesized through a reaction involving methyltrioctylammonium chloride and trifluoroacetic acid. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity.
Chemical Reactions Analysis
Methyltrioctylammonium trifluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the trifluoroacetate group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Complex Formation: It can form complexes with various metal ions, which can be utilized in catalysis and other applications.
Scientific Research Applications
Methyltrioctylammonium trifluoroacetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyltrioctylammonium trifluoroacetate involves its ability to solvate and stabilize various compounds. It interacts with molecular targets through ionic interactions and hydrogen bonding, facilitating reactions and enhancing the stability of reaction intermediates .
Comparison with Similar Compounds
Methyltrioctylammonium trifluoroacetate is unique compared to other ionic liquids due to its specific combination of a methyltrioctylammonium cation and a trifluoroacetate anion. Similar compounds include:
- Methyltrioctylammonium chloride
- Methyltrioctylammonium bromide
- Methyltrioctylammonium acetate
These compounds share similar cationic structures but differ in their anionic components, which can significantly impact their chemical properties and applications .
Properties
IUPAC Name |
methyl(trioctyl)azanium;2,2,2-trifluoroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H54N.C2HF3O2/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;3-2(4,5)1(6)7/h5-25H2,1-4H3;(H,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDJAKMCWJUAHH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.C(=O)(C(F)(F)F)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H54F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563807 | |
Record name | N-Methyl-N,N-dioctyloctan-1-aminium trifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00563807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121107-16-2 | |
Record name | Methyltrioctylammonium trifluoroacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746787 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Methyl-N,N-dioctyloctan-1-aminium trifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00563807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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